2-[(2-Methylbenzyl)thio]ethanamine
Description
Contextualization within Amine and Thioether Chemistry
2-[(2-Methylbenzyl)thio]ethanamine is a primary amine and a thioether. The primary amine group (-NH2) is a derivative of ammonia (B1221849) and is characterized by the nitrogen atom's lone pair of electrons, which imparts basic and nucleophilic properties to the molecule. wikipedia.org The thioether group (R-S-R'), also known as a sulfide, is the sulfur analog of an ether. taylorandfrancis.com The presence of sulfur, which is less electronegative and more polarizable than oxygen, gives thioethers unique chemical reactivity. masterorganicchemistry.com
The specific arrangement of these functional groups in this compound—a primary amine separated from a thioether by an ethyl bridge, with a methyl-substituted benzyl (B1604629) group attached to the sulfur—suggests a molecule with multifaceted chemical behavior. The amine group can act as a base, a nucleophile, or a ligand for metal coordination. The thioether sulfur also possesses a lone pair of electrons and can be oxidized or participate in metal coordination. nih.govresearchgate.net The aromatic ring introduces the potential for reactions on the benzene (B151609) ring, and the benzylic protons have their own characteristic reactivity.
Historical Perspective on Related Chemical Scaffolds in Organic Synthesis
The synthesis of thioethers and amines has a long history in organic chemistry. Traditional methods for thioether synthesis often involve the reaction of a thiol with an organic halide under basic conditions, a reaction analogous to the Williamson ether synthesis. masterorganicchemistry.comnih.gov More recent advancements have focused on developing catalytic methods, including the use of copper and palladium catalysts, to form the carbon-sulfur bond under milder conditions. thieme-connect.com Some modern approaches even allow for the direct synthesis of thioethers from alcohols and thiols, which is considered a greener chemical process. nih.gov
The synthesis of amines is also a cornerstone of organic chemistry. One common route that could be adapted for the synthesis of this compound involves the reaction of a suitable precursor with ammonia or an amine source. For instance, a related compound, 2-thiophene ethylamine (B1201723), can be synthesized from thiophene (B33073) through a multi-step process involving bromination, Grignard reaction, and subsequent conversion of an alcohol to an amine. google.com Another patented method describes the synthesis of 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine by reacting a suitable precursor with an amine, followed by purification. prepchem.com
Identification of Current Research Gaps Pertaining to this compound Studies
Given the limited specific research on this compound, there are numerous potential research gaps. A primary area for investigation would be the systematic exploration of its synthesis and the optimization of reaction conditions to produce it in high yield and purity. While general methods for creating similar compounds exist, a detailed study of the synthesis of this specific molecule is lacking.
Another significant research gap is the exploration of its potential applications. Due to the presence of both a soft thioether donor and a harder amine donor, this compound could be an effective ligand in coordination chemistry and catalysis. researchgate.net Research into its coordination complexes with various transition metals could reveal novel catalytic activities. Furthermore, the functionalization of the thioether group is a known strategy for modifying peptides and other materials, suggesting that this compound could be a valuable building block in materials science. nih.govresearchgate.net The development of porous frameworks containing thioether and thiol groups is an active area of research, with applications in heavy metal uptake and catalysis. cityu.edu.hk
Overview of Advanced Methodologies Employed in Chemical Research on Novel Organic Compounds
The characterization and study of novel organic compounds like this compound rely on a suite of advanced analytical techniques. utas.edu.au These methods are crucial for confirming the structure of a newly synthesized compound and for understanding its chemical properties. onlineorganicchemistrytutor.comchemicals.co.ukworldscientific.com
Spectroscopy:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of a molecule. unq.edu.ar For this compound, ¹H NMR would show characteristic signals for the aromatic protons, the methyl group, the methylene (B1212753) groups, and the amine protons. oregonstate.eduinflibnet.ac.inntu.edu.sgopenstax.org The amine protons often appear as a broad signal that can be identified by its disappearance upon the addition of D₂O. ntu.edu.sgopenstax.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. chemicals.co.uk In this compound, the N-H stretching of the primary amine would be a key feature, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region. openstax.org
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule. hscprep.com.aufiveable.melibretexts.orgnumberanalytics.comopenstax.org This data is crucial for confirming the molecular formula. openstax.org
Chromatography: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate and purify compounds. onlineorganicchemistrytutor.comworldscientific.com
Computational Chemistry: Modern chemical research is increasingly complemented by computational methods, such as Density Functional Theory (DFT). mit.edu These techniques can predict molecular properties, model reaction mechanisms, and help in the design of new molecules and materials. steeronresearch.comresearchgate.netacs.orgfrontiersin.org
Detailed Research Findings
While specific research on this compound is sparse, we can infer its likely properties and potential research directions from data on analogous compounds and general chemical principles.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic |
|---|---|
| Molecular Formula | C₁₀H₁₅NS |
| Molecular Weight | 181.30 g/mol |
| Appearance | Likely a liquid at room temperature |
| Boiling Point | Expected to be elevated due to hydrogen bonding from the amine group |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
|---|---|
| ¹H NMR | - Aromatic protons (multiplet, ~7.0-7.4 ppm)- Benzylic protons (singlet, ~3.7 ppm)- Methylene protons adjacent to sulfur (triplet, ~2.7 ppm)- Methylene protons adjacent to nitrogen (triplet, ~2.9 ppm)- Amine protons (broad singlet, variable shift)- Methyl protons (singlet, ~2.3 ppm) |
| ¹³C NMR | - Aromatic carbons- Benzylic carbon- Methylene carbons- Methyl carbon |
| IR Spectroscopy | - N-H stretches (two bands, ~3300-3500 cm⁻¹)- C-H stretches (aromatic and aliphatic)- N-H bend |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 181- Fragmentation patterns corresponding to the loss of functional groups |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-9-4-2-3-5-10(9)8-12-7-6-11/h2-5H,6-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUHXIBQQMQLFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589849 | |
| Record name | 2-{[(2-Methylphenyl)methyl]sulfanyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60116-43-0 | |
| Record name | 2-{[(2-Methylphenyl)methyl]sulfanyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Spectroscopic Characterization of 2 2 Methylbenzyl Thio Ethanamine
Vibrational Spectroscopy Analysis of 2-[(2-Methylbenzyl)thio]ethanamine (Infrared, Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups present within a molecule. For this compound, IR and Raman spectra would be expected to exhibit characteristic bands corresponding to its structural motifs.
Expected Vibrational Modes:
N-H Stretching: The primary amine group (-NH₂) would typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching from the benzyl (B1604629) group would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would be observed just below 3000 cm⁻¹.
C=C Stretching: The aromatic ring would display characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
C-N Stretching: The aliphatic C-N bond would likely produce a stretching band in the 1020-1250 cm⁻¹ range.
C-S Stretching: The thioether linkage (C-S) would exhibit a weak to medium intensity band in the 600-800 cm⁻¹ region.
N-H Bending: The primary amine would also show a scissoring vibration in the range of 1590-1650 cm⁻¹.
A comparative analysis of IR and Raman spectra would be crucial, as some vibrational modes may be more active in one technique than the other due to selection rules.
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations of this compound
NMR spectroscopy is indispensable for determining the precise connectivity and three-dimensional structure of organic molecules. A full suite of NMR experiments would be necessary for the complete assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Assignments and Coupling Constant Analysis
¹H NMR: The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. Expected signals would include distinct resonances for the aromatic protons of the 2-methylbenzyl group, the benzylic methylene (B1212753) protons, the methyl protons, and the two methylene groups of the ethanamine moiety. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (coupling constants, J) would reveal adjacent proton relationships.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The chemical shifts would differentiate between aromatic, benzylic, aliphatic, and methyl carbons.
¹⁵N NMR: While less common, ¹⁵N NMR could provide direct information about the electronic environment of the nitrogen atom in the primary amine group.
Hypothetical ¹H and ¹³C NMR Data Table:
| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ar-H | 7.1-7.3 (m, 4H) | 125-135 |
| Ar-CH₂-S | 3.7 (s, 2H) | 35-40 |
| Ar-CH₃ | 2.3 (s, 3H) | 18-22 |
| S-CH₂-CH₂ | 2.7 (t, 2H) | 30-35 |
| CH₂-NH₂ | 2.9 (t, 2H) | 40-45 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
To unambiguously assign the structure, a series of 2D NMR experiments would be essential:
COSY (Correlation Spectroscopy): Would establish correlations between scalar-coupled protons, confirming the connectivity within the ethylamine (B1201723) chain and the aromatic ring system.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular framework, such as the connection between the benzylic protons and the aromatic carbons, and the thioether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close in space, providing insights into the molecule's preferred conformation.
High-Resolution Mass Spectrometric Fragmentation Pathway Analysis of this compound
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of this compound (C₁₀H₁₅NS). Analysis of the fragmentation pattern would further corroborate the proposed structure.
Expected Fragmentation Pathways:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation for amines.
Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the sulfur atom would be expected to produce a stable tropylium (B1234903) ion or a 2-methylbenzyl cation (m/z 105).
Cleavage of the C-S bond: Fragmentation at the C-S bonds could also occur, leading to various sulfur-containing and hydrocarbon fragments.
X-ray Crystallography Studies of Crystalline Forms of this compound and its Derivatives
Should this compound or a suitable derivative be crystallized, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the primary amine group, which govern the crystal packing.
Theoretical and Computational Chemistry Studies of 2 2 Methylbenzyl Thio Ethanamine
Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Energetics of 2-[(2-Methylbenzyl)thio]ethanamine
Quantum chemical calculations would be employed to investigate the fundamental electronic properties of this compound. Methods such as Density Functional Theory (DFT) or ab initio calculations (like Hartree-Fock or Møller-Plesset perturbation theory) would be used to determine the molecule's electronic structure. These calculations would yield information on the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.
The charge distribution across the molecule would be analyzed using various population analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This would reveal the partial atomic charges on each atom, highlighting the electrophilic and nucleophilic sites within the molecule. The calculated energetics would provide the molecule's total energy, heat of formation, and strain energy, offering insights into its thermodynamic stability.
Conformational Analysis and Potential Energy Surface Mapping of this compound
A thorough conformational analysis would be necessary to identify the stable three-dimensional structures of this compound. Due to the presence of several rotatable single bonds, the molecule can exist in multiple conformations. Computational methods would be used to systematically rotate these bonds and calculate the energy of the resulting structures.
The results of this analysis would be used to construct a potential energy surface (PES). The PES is a multidimensional map that shows the energy of the molecule as a function of its geometry. The minima on the PES correspond to the stable conformers, while the saddle points represent the transition states for conformational changes. This analysis would provide a detailed understanding of the molecule's flexibility and the energy barriers between different conformations.
Molecular Dynamics Simulations of this compound in Varied Solvation Environments
Molecular dynamics (MD) simulations would be performed to study the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.
By placing the molecule in different solvent environments (e.g., in a vacuum, in water, or in an organic solvent), MD simulations can reveal how the solvent affects the molecule's conformation, dynamics, and interactions. This would be particularly important for understanding how this compound behaves in a biological or chemical system. For instance, the formation and stability of intramolecular hydrogen bonds in different solvents could be investigated.
Prediction of Spectroscopic Parameters and Reactivity Descriptors for this compound
Quantum chemical calculations can be used to predict various spectroscopic properties of this compound. For example, the vibrational frequencies can be calculated and used to simulate the infrared (IR) and Raman spectra. The electronic excitation energies can be computed to predict the ultraviolet-visible (UV-Vis) spectrum. Furthermore, the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms can be calculated to aid in the interpretation of experimental NMR data.
A range of reactivity descriptors derived from conceptual DFT could also be calculated. These include global descriptors like chemical potential, hardness, and electrophilicity, as well as local descriptors like the Fukui function and dual descriptor. These descriptors would provide a quantitative measure of the molecule's reactivity and selectivity towards different types of chemical reactions.
Computational Elucidation of Reaction Mechanisms Involving this compound Transformation Pathways
Should this compound be involved in chemical reactions, computational chemistry could be a powerful tool to elucidate the underlying reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, the entire reaction pathway can be mapped out.
This would allow for the determination of the activation energies for different potential pathways, thereby identifying the most likely reaction mechanism. The geometry of the transition states would provide crucial information about the bond-breaking and bond-forming processes. Such studies would be invaluable for understanding the chemical transformations of this compound and for designing new synthetic routes or predicting its metabolic fate.
Chemical Reactivity and Reaction Mechanisms of 2 2 Methylbenzyl Thio Ethanamine
Nucleophilic and Electrophilic Reactivity Studies of the Amine Moiety in 2-[(2-Methylbenzyl)thio]ethanamine
The primary amine group in this compound is expected to be the main center of nucleophilicity and basicity in the molecule. Its reactivity is comparable to that of other primary amines like phenethylamine.
Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom makes the amine moiety a potent nucleophile and a Brønsted-Lowry base. The basicity of the amine can be quantified by its pKa value. For the analogous compound phenethylamine, the pKa of its conjugate acid is approximately 9.83, indicating it is a moderately strong base. nih.govwikipedia.org
Table 1: Physicochemical Properties of Analogous Phenethylamine
| Property | Value | Source |
| pKa | 9.83 | nih.govwikipedia.org |
| Molecular Formula | C8H11N | nih.gov |
| Molar Mass | 121.18 g/mol | nih.gov |
Reactions as a Nucleophile:
Alkylation: The amine can undergo nucleophilic attack on alkyl halides to form secondary, tertiary amines, and ultimately quaternary ammonium (B1175870) salts. However, these reactions can be difficult to control and often result in a mixture of products due to the increasing nucleophilicity of the alkylated products. wikipedia.orgmasterorganicchemistry.com The use of a large excess of the amine can favor monoalkylation.
Acylation: In a more controlled fashion, the amine can react with acyl halides, anhydrides, or esters to form stable amide derivatives. This reaction is a common method for protecting the amine group or for synthesizing more complex molecules.
Reaction with Carbonyls: The amine can react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. These imines can be subsequently reduced to secondary amines.
Electrophilic Reactivity: While the amine group is primarily nucleophilic, under certain conditions, the N-H bonds can be sufficiently acidic for deprotonation by a very strong base, although this is not a common reaction pathway.
Reactivity of the Thioether Linkage in this compound (e.g., Oxidation, Sulfonium Salt Formation, Cleavage)
The thioether linkage in this compound is another key reactive site, susceptible to oxidation, alkylation, and cleavage.
Oxidation: The sulfur atom in the thioether can be readily oxidized to form a sulfoxide (B87167) and further to a sulfone. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids. The rate of oxidation can be influenced by the electronic properties of the substituents on the aromatic ring. nih.gov
Table 2: Second-Order Rate Constants for the Oxidation of Thioanisole Analogs by H₂O₂
| Substituent on Aryl Ring | Rate Constant (M⁻¹s⁻¹) | Source |
| 4-OCH₃ | 1.28 x 10⁻² | nih.gov |
| H | N/A | nih.gov |
Sulfonium Salt Formation: The sulfur atom can act as a nucleophile, attacking alkyl halides to form stable, crystalline trialkylsulfonium salts. nih.gov These salts are themselves useful alkylating agents. The reaction is analogous to the alkylation of amines to form quaternary ammonium salts.
Cleavage of the C-S Bond: The carbon-sulfur bonds in benzyl (B1604629) thioethers can be cleaved under various conditions. The benzylic C-S bond is particularly susceptible to cleavage due to the stability of the resulting benzyl carbocation or radical. organic-chemistry.orgresearchgate.net
Reductive Cleavage: Treatment with dissolving metals (e.g., sodium in liquid ammonia) can cleave the C-S bond.
Oxidative Cleavage: Strong oxidizing agents can lead to the cleavage of the C-S bond. For instance, visible-light-mediated silver catalysis can achieve oxidative C-S bond cleavage of benzyl thiols to yield carbonyl compounds. organic-chemistry.org
With Halogenating Agents: Reagents like N-bromosuccinimide (NBS) can mediate the selective cleavage of the benzylic C(sp³)–S bond. organic-chemistry.org
Aromatic Ring Functionalization and Substitution Patterns in this compound
The 2-methylbenzyl group of the molecule can undergo electrophilic aromatic substitution. The substitution pattern is primarily dictated by the directing effects of the methyl group and the thioether-containing side chain.
The methyl group is an activating, ortho, para-directing group. The thioethylamino side chain is also generally considered to be ortho, para-directing, although it is less activating than a simple alkyl group. The combined effect of these two groups will direct incoming electrophiles primarily to the positions ortho and para to the methyl group. Steric hindrance from the existing substituents may influence the ratio of the resulting isomers.
Table 3: Hammett Substituent Constants (σ) for Relevant Groups
| Substituent | σ_meta | σ_para |
| -CH₃ | -0.07 | -0.17 |
| -SCH₃ | +0.15 | 0.00 |
Note: Hammett constants provide a measure of the electronic effect of a substituent on a benzene (B151609) ring. Negative values indicate electron-donating groups, while positive values indicate electron-withdrawing groups.
Given that the 2-position is already substituted with a methyl group, the likely positions for electrophilic attack on the aromatic ring would be the 4- and 6-positions (para and ortho to the methyl group, respectively).
Kinetic and Thermodynamic Analysis of Reactions Involving this compound
Kinetics:
Amine Reactions: The rate of nucleophilic substitution reactions involving the amine group will depend on the strength of the electrophile, the solvent, and steric hindrance around the nitrogen atom.
Thioether Oxidation: The oxidation of thioethers is generally a rapid reaction. Kinetic studies on aryl thioethers have shown that the reaction rates can be correlated with Hammett substituent constants, with electron-donating groups on the aromatic ring generally increasing the rate of oxidation. nih.gov
Electrophilic Aromatic Substitution: The rate of electrophilic substitution on the aromatic ring will be faster than that of benzene due to the activating effect of the methyl group.
Thermodynamics:
Amine Protonation: The protonation of the amine group is an exothermic process, and the equilibrium position is determined by the pKa of the amine and the pH of the solution.
Sulfonium Salt Formation: The formation of sulfonium salts is typically a thermodynamically favorable process.
C-S Bond Cleavage: The thermodynamics of C-S bond cleavage will depend on the specific reagents and conditions used. For instance, the bond dissociation enthalpy of the C-S bond in benzyl methyl sulfide is approximately 73 kcal/mol.
Investigation of this compound or its Derivatives as Catalysts or Ligands in Organic Transformations
Compounds containing both a soft sulfur donor and a hard nitrogen donor, such as this compound, have the potential to act as bidentate ligands in coordination chemistry and catalysis. The combination of a thioether and an amine allows for the formation of stable chelate rings with transition metals.
Potential as a Ligand: The molecule can coordinate to a metal center through both the sulfur and nitrogen atoms, forming a five-membered chelate ring. Such ligands, often referred to as 'hemilabile' ligands, can play a crucial role in stabilizing catalytic intermediates and influencing the stereochemistry of reactions.
Catalytic Applications:
Palladium-Catalyzed Cross-Coupling: Aminothioether ligands have been used in palladium-catalyzed reactions, such as the Heck and Suzuki couplings. researchgate.netmdpi.com The specific steric and electronic properties of the ligand can influence the efficiency and selectivity of the catalyst.
Asymmetric Catalysis: Chiral derivatives of this compound could potentially be used as ligands in asymmetric catalysis, where the chiral environment around the metal center induces enantioselectivity in the product formation.
While there are no specific reports on the use of this compound as a ligand, its structural motifs are present in ligands that have shown promise in various catalytic transformations. Further research would be needed to explore its potential in this area.
Synthesis and Characterization of Derivatives and Analogs of 2 2 Methylbenzyl Thio Ethanamine
Rational Design Principles for Modifying the 2-[(2-Methylbenzyl)thio]ethanamine Core Structure
The modification of the this compound core structure is guided by established principles of medicinal chemistry and rational drug design. The primary objectives of these modifications are to enhance potency, improve selectivity, and optimize pharmacokinetic profiles. Key strategies include:
Bioisosteric Replacement: This strategy involves substituting specific functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's biological activity or metabolic stability. For the this compound scaffold, bioisosteric replacements can be applied to the thioether, the amine, and the aromatic ring. For example, the thioether linkage could be replaced with an ether or an amide to alter flexibility and polarity.
Pharmacophore Modeling: This computational technique is used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. By understanding the pharmacophore of this compound and its analogs, researchers can design new derivatives with an improved fit to their biological target. This may involve adjusting the spatial relationship between the aromatic ring, the sulfur atom, and the nitrogen atom.
Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically altering different parts of the molecule and assessing the impact on its activity. For the this compound core, this includes modifying the amine and thioether groups, as well as introducing various substituents onto the aromatic ring to probe the effects of sterics and electronics on activity.
Amine-Modified Derivatives of this compound (e.g., Amides, Ureas, Carbamates, Quaternary Ammonium (B1175870) Salts)
The primary amine group of this compound is a key site for derivatization, allowing for the synthesis of a wide range of derivatives with altered properties.
Amides: Amide derivatives are readily synthesized by reacting this compound with acyl chlorides or carboxylic anhydrides. This transformation introduces an acyl group onto the nitrogen atom, which can significantly impact the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability. The nature of the acyl group can be varied to explore a wide range of chemical space.
Ureas: Urea (B33335) derivatives are typically prepared by the reaction of this compound with isocyanates or by a two-step procedure involving the formation of a carbamate (B1207046) intermediate. The urea moiety introduces additional hydrogen bond donors and acceptors, which can influence receptor binding and solubility. A variety of substituted ureas can be synthesized by using different isocyanates.
Carbamates: Carbamate derivatives can be synthesized by reacting this compound with chloroformates or by other modern synthetic methods. The carbamate group serves as a stable analogue of an ester and can modify the electronic and steric properties of the parent amine.
Quaternary Ammonium Salts: The primary amine of this compound can be exhaustively alkylated to form quaternary ammonium salts. This is typically achieved by reaction with an excess of an alkyl halide, a process known as the Menschutkin reaction. This modification introduces a permanent positive charge, drastically increasing the compound's polarity and water solubility, which can have profound effects on its biological distribution and mechanism of action.
| Derivative Type | General Synthetic Method | Key Reagents | Expected Property Changes |
| Amides | Acylation | Acyl chlorides, Carboxylic anhydrides | Increased lipophilicity, altered hydrogen bonding |
| Ureas | Reaction with isocyanates | Isocyanates | Increased hydrogen bonding capacity, altered solubility |
| Carbamates | Reaction with chloroformates | Chloroformates | Modified electronic and steric properties |
| Quaternary Ammonium Salts | Exhaustive alkylation | Alkyl halides | Increased polarity and water solubility |
Thioether-Modified Derivatives of this compound (e.g., Sulfoxides, Sulfones)
The thioether linkage in this compound is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These oxidized derivatives exhibit significantly different electronic and steric properties compared to the parent thioether.
Sulfoxides: The selective oxidation of the thioether to a sulfoxide (B87167) can be achieved using a variety of oxidizing agents, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The reaction conditions can be controlled to favor the formation of the sulfoxide and minimize over-oxidation to the sulfone. nih.gov The resulting sulfoxide introduces a chiral center at the sulfur atom, leading to the possibility of diastereomers if another chiral center is present in the molecule. The sulfoxide group is more polar than the thioether and can act as a hydrogen bond acceptor.
| Derivative | Oxidizing Agent | Key Reaction Conditions | Key Property Changes |
| Sulfoxide | Hydrogen Peroxide, m-CPBA | Controlled stoichiometry, mild temperature | Increased polarity, introduction of a chiral center at sulfur, hydrogen bond acceptor |
| Sulfone | Excess Hydrogen Peroxide, other strong oxidants | Harsher conditions, higher temperature | High polarity, strong electron-withdrawing character, altered molecular geometry |
Aromatic Ring Substituted Analogs of this compound with Varied Electronic and Steric Properties
Modification of the 2-methylbenzyl group allows for the systematic investigation of the influence of electronic and steric effects on the molecule's properties. A variety of substituted thiophenols can be used as starting materials to synthesize these analogs. For instance, the synthesis of 2-[(4-methoxyphenyl)thio]ethanamine has been reported, demonstrating the feasibility of introducing electron-donating groups onto the aromatic ring.
Electron-donating groups (e.g., methoxy, alkyl) can increase the electron density of the aromatic ring, potentially influencing its interaction with biological targets.
Steric bulk introduced by larger substituents can influence the preferred conformation of the molecule and its ability to fit into a binding pocket.
Stereoisomeric and Enantiomeric Forms of this compound Analogs and their Preparation
While this compound itself is achiral, the introduction of substituents on the ethanamine backbone or the benzyl (B1604629) group can create chiral centers, leading to the existence of stereoisomers and enantiomers. For example, a substituent at the α- or β-position of the ethylamine (B1201723) chain would result in a chiral molecule.
The preparation of enantiomerically pure analogs can be achieved through several strategies:
Chiral pool synthesis: Utilizing readily available chiral starting materials.
Asymmetric synthesis: Employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.
Chiral resolution: Separating a racemic mixture of enantiomers. This can be accomplished by forming diastereomeric salts with a chiral resolving agent or by using chiral chromatography techniques. mdpi.com
The stereochemistry of these analogs can be a critical determinant of their biological activity, as different enantiomers often exhibit distinct interactions with chiral biological macromolecules such as receptors and enzymes.
Structure-Reactivity and Structure-Property Relationship Studies of this compound Derivatives
For instance, the electronic nature of substituents on the aromatic ring can influence the nucleophilicity of the thioether and the basicity of the amine. Electron-withdrawing groups on the aromatic ring would be expected to decrease the electron density on the sulfur atom, potentially making it less susceptible to oxidation. Conversely, electron-donating groups might enhance its nucleophilicity.
Analytical Method Development for 2 2 Methylbenzyl Thio Ethanamine
Chromatographic Separation Techniques for 2-[(2-Methylbenzyl)thio]ethanamine and its Related Substances
Chromatographic methods are paramount for the separation and quantification of this compound from its potential impurities and in complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques employed for such analyses.
Reverse-phase HPLC (RP-HPLC) is a widely applicable technique for the analysis of amine-containing compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.
A typical starting point for method development would involve a C18 column, which is effective for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter to control the ionization state of the amine group and, consequently, its retention on the column. For basic compounds like this compound, a slightly acidic to neutral pH is often optimal to achieve good peak shape and retention.
Isocratic elution, where the mobile phase composition remains constant, can be employed for simple mixtures. However, for more complex samples containing impurities with a wide range of polarities, a gradient elution, where the proportion of the organic modifier is increased over time, would be more suitable. Detection is commonly achieved using a UV detector, with the wavelength set at or near the absorbance maximum of the compound's aromatic ring.
Validation of the developed HPLC method is essential to ensure its reliability. According to International Council for Harmonisation (ICH) guidelines, validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). pensoft.net
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.05 M Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
This table presents a hypothetical set of starting conditions for HPLC method development based on methods for similar compounds. pensoft.netresearchgate.net
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, primary amines like this compound can exhibit poor chromatographic behavior due to their polarity and tendency to interact with active sites in the GC system, leading to peak tailing and reduced sensitivity. researchgate.net To overcome these issues, derivatization is often employed to convert the amine into a less polar and more volatile derivative. researchgate.net
Common derivatization reagents for amines include acylating agents (e.g., trifluoroacetic anhydride), silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide), and alkylating agents. researchgate.net The choice of derivatizing agent depends on the specific requirements of the analysis, such as the desired volatility and the detector being used.
The derivatized analyte is then separated on a capillary GC column, typically with a non-polar or moderately polar stationary phase. A flame ionization detector (FID) is a common choice for the detection of organic compounds, while a nitrogen-phosphorus detector (NPD) can provide enhanced selectivity and sensitivity for nitrogen-containing compounds. For structural confirmation and identification of unknown impurities, a mass spectrometer (MS) is an invaluable detector.
The structure of this compound is achiral, meaning it does not have a stereocenter and does not exist as enantiomers. Therefore, chiral chromatography for enantiomeric purity assessment is not applicable to this specific compound.
Spectrophotometric and Spectrofluorometric Assays for Quantification of this compound
Spectrophotometric methods, particularly UV-Visible spectrophotometry, can offer a simple and rapid approach for the quantification of this compound in bulk or simple formulations. The presence of the benzyl (B1604629) group in the molecule results in UV absorbance, which can be exploited for quantitative analysis. A spectrophotometric method would involve measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax) and relating it to the concentration using a calibration curve prepared with standards of known concentration. While straightforward, this method may lack the specificity of chromatographic techniques when dealing with complex mixtures. nih.gov
Spectrofluorometry, which measures the fluorescence emission of a compound, can potentially offer higher sensitivity and selectivity than spectrophotometry. However, this would depend on whether this compound is naturally fluorescent or can be derivatized with a fluorescent tag.
Electrochemical Detection Methods for this compound
Electrochemical methods can provide highly sensitive and selective detection of electroactive compounds. The amine group in this compound could potentially be oxidized at an electrode surface, allowing for its detection using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), or square wave voltammetry (SWV). nih.gov
The development of an electrochemical sensor for this compound would involve selecting an appropriate electrode material (e.g., glassy carbon, gold, or a modified electrode) and optimizing the supporting electrolyte composition and pH. Modified electrodes, incorporating nanomaterials or specific recognition elements, could enhance the sensitivity and selectivity of the detection. nih.govmdpi.com These methods are particularly advantageous for in-situ measurements and can be coupled with liquid chromatography for enhanced separation and detection.
Advanced Sample Preparation and Derivatization Strategies for Enhanced Analysis of this compound
Effective sample preparation is crucial for accurate and reliable analysis, especially when dealing with complex matrices. The choice of sample preparation technique depends on the nature of the sample and the analytical method to be used.
For solid samples, initial steps may involve dissolution in a suitable solvent, followed by filtration or centrifugation to remove particulate matter. For liquid samples, a simple dilution may suffice if the concentration is high enough. However, for trace analysis in complex matrices, more advanced techniques are often necessary.
Solid-phase extraction (SPE) is a powerful technique for the cleanup and pre-concentration of analytes from solution. For an amine-containing compound like this compound, a cation-exchange SPE sorbent could be used to selectively retain the protonated amine while allowing neutral and anionic interferences to pass through. The retained analyte can then be eluted with a small volume of a suitable solvent, resulting in a cleaner and more concentrated sample.
Liquid-liquid extraction (LLE) is another common technique where the analyte is partitioned between two immiscible liquid phases. By adjusting the pH of the aqueous phase, the charge state of this compound can be manipulated to facilitate its extraction into an organic solvent.
As mentioned in the context of GC analysis, derivatization is a key strategy to improve the analytical performance for amines. researchgate.net In addition to improving volatility for GC, derivatization can also be used to introduce a chromophore for enhanced UV detection in HPLC or a fluorophore for fluorescence detection.
Exploration of Fundamental Intermolecular Interactions Involving 2 2 Methylbenzyl Thio Ethanamine
Hydrogen Bonding Networks Formed by the Amine and Thioether Moieties of 2-[(2-Methylbenzyl)thio]ethanamine
The primary amine group (-NH2) of this compound is a potent hydrogen bond donor and acceptor. The two hydrogen atoms attached to the nitrogen can form strong hydrogen bonds with electronegative atoms like oxygen, nitrogen, or fluorine in neighboring molecules. Simultaneously, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This dual capability allows for the formation of extensive and complex hydrogen-bonding networks, significantly influencing the compound's boiling point, solubility, and crystal packing.
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |
| N-H···N | Amine | Amine | 3 - 7 |
| N-H···S | Amine | Thioether | 1 - 4 |
| O-H···N | Hydroxyl Group | Amine | 5 - 10 |
| C-H···N | Carbon-Hydrogen Bond | Amine | 1 - 3 |
π-Stacking and C-H···π Interactions Involving the Aromatic Moiety of this compound
The 2-methylbenzyl group of the molecule introduces the possibility of π-interactions, which are crucial non-covalent forces in the assembly of aromatic compounds. wikipedia.org These interactions can be broadly categorized into π-stacking and C-H···π interactions.
π-Stacking: This interaction involves the face-to-face or edge-to-face arrangement of aromatic rings. libretexts.org In the case of this compound, the toluene-like ring can stack with other aromatic systems, including itself. The presence of the methyl group at the ortho position can influence the geometry and strength of this stacking. Research on substituted triptycene (B166850) systems has shown that the relative position of substituents on the arene has a profound influence on the strength of π-π stacking. nih.gov Specifically, a methyl group in the ortho position can lead to a significant increase in the strength of these interactions compared to a para-substituted methyl group. nih.gov This suggests that the 2-methylbenzyl moiety could promote strong and specific π-stacking arrangements.
C-H···π Interactions: These are a type of hydrogen bond where a C-H bond acts as the hydrogen donor and the electron-rich π-system of the aromatic ring acts as the acceptor. The benzylic C-H bonds and the methyl C-H bonds of the 2-methylbenzyl group can all participate in such interactions with the aromatic rings of adjacent molecules. Studies have shown that a benzyl (B1604629) group can accept hydrogen bonds from both O-H and C-H donors. rsc.org
| Interaction Type | Participating Groups | Typical Geometry | Typical Energy (kcal/mol) |
| π-π Stacking | Aromatic rings | Parallel-displaced or T-shaped | 1 - 5 |
| C-H···π | C-H bond and aromatic ring | C-H pointing towards the face of the ring | 0.5 - 2.5 |
Metal Ion Complexation Chemistry of this compound as a Ligand
The presence of both a soft thioether sulfur donor and a harder primary amine nitrogen donor makes this compound a potentially versatile chelating ligand for a variety of metal ions. acs.orgacs.org Thioether complexes with transition metals are well-documented. wikipedia.org The sulfur atom, being a soft base, tends to coordinate preferentially with soft Lewis acid metal centers such as Pd(II), Pt(II), and Au(I). wikipedia.orgwikipedia.org The primary amine, a harder base, can coordinate with a broader range of metal ions, including first-row transition metals like Cu(II), Ni(II), and Co(II).
The ethanamine backbone provides the flexibility for the ligand to form stable five-membered chelate rings with a metal center. The combination of a soft sulfur and a hard nitrogen donor in a single ligand can lead to interesting coordination chemistry and potentially unique catalytic or material properties. The coordination of such ligands can also lead to the formation of chiral complexes. wikipedia.org
| Metal Ion Type | Preferred Donor Atom | Potential Coordination Geometries |
| Soft Metals (e.g., Pd, Pt, Au) | Thioether (S) | Square Planar, Linear |
| Borderline Metals (e.g., Cu, Ni, Co) | Amine (N) and Thioether (S) | Octahedral, Square Planar, Tetrahedral |
| Hard Metals (e.g., Fe, Zn) | Amine (N) | Tetrahedral, Octahedral |
Interactions of this compound with Macromolecular Scaffolds (e.g., Polymers, Solid Supports)
The functional groups of this compound allow for its interaction with and immobilization on various macromolecular scaffolds. The primary amine group can be readily functionalized to form covalent linkages with polymers or solid supports containing reactive groups such as carboxylic acids, esters, or epoxides. This covalent attachment is a common strategy for creating functionalized materials.
Furthermore, non-covalent interactions can also drive the association of this compound with macromolecules. For instance, the aromatic ring can engage in π-stacking interactions with aromatic moieties within a polymer chain. Hydrogen bonding between the amine group and polar functional groups on a polymer can also lead to strong adhesion. Thioethers have been utilized in the surface modification of nanoparticles, suggesting that the thioether group of this compound could interact with metal surfaces or other sulfur-affine materials. researchgate.netnih.gov
Supramolecular Assembly and Self-Organization Driven by this compound Recognition Motifs
Supramolecular assembly is the spontaneous organization of molecules into well-defined structures through non-covalent interactions. nih.gov The diverse interaction capabilities of this compound make it a promising building block for the construction of supramolecular architectures. The interplay of hydrogen bonding, π-stacking, and potentially metal coordination can lead to the formation of one-, two-, or three-dimensional networks.
The directionality of hydrogen bonds and the specific geometries of π-stacking interactions can impart a high degree of order to the resulting assemblies. For example, chains or sheets of molecules could be formed through a combination of head-to-tail hydrogen bonding and offset π-stacking. The study of self-assembly of thioethers on surfaces has shown that they can form highly ordered arrays. researchgate.netnih.gov The introduction of the 2-methylbenzyl group could further influence the packing and ordering of such assemblies.
Future Perspectives and Emerging Research Avenues for 2 2 Methylbenzyl Thio Ethanamine
Integration of 2-[(2-Methylbenzyl)thio]ethanamine into Multicomponent Reaction Sequences and Flow Chemistry
The structural features of this compound make it an ideal candidate for multicomponent reactions (MCRs), which are chemical reactions where multiple starting materials react to form a single product in a one-pot synthesis. The presence of both a nucleophilic amine and a thioether moiety opens up possibilities for its use in various MCRs to generate complex molecules with high efficiency and atom economy. For instance, the primary amine group can readily participate in reactions such as the Ugi or Passerini reactions.
One-pot multicomponent reactions that combine thiol and amine nucleophiles are being explored to create stable heterocyclic structures. nih.govresearchgate.net Inspired by enzymatic processes, these reactions can proceed under mild, physiological conditions without the need for catalysts, showcasing a high degree of chemoselectivity. nih.gov The thiol group is often more nucleophilic than the amine, allowing for sequential and controlled additions. nih.gov Such reactions have been successfully used for labeling peptides and proteins. nih.gov The development of multicomponent polymerization techniques is also an active area of research, enabling the synthesis of complex polymers with diverse structures. researchgate.net
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for automation. The integration of this compound into flow chemistry setups could streamline the synthesis of its derivatives. For example, the S-alkylation of thiols to produce thioethers can be efficiently carried out in a flow system. Automated flow-through synthesis has been successfully employed to create arrays of thioethers with high yields and purities, demonstrating the robustness of this approach. acs.orgnih.govacs.org This methodology often utilizes polymer-supported reagents, which facilitates purification and allows for the regeneration and reuse of the reactor column. acs.orgnih.gov
A hypothetical flow chemistry setup for the derivatization of this compound could involve its reaction with various electrophiles in a microreactor, allowing for precise control over reaction parameters and rapid optimization of conditions.
| Parameter | Potential Advantage in Flow Chemistry |
| Reaction Time | Significantly reduced reaction times compared to batch processing. |
| Temperature Control | Precise temperature management, crucial for exothermic reactions. |
| Mixing | Enhanced mixing efficiency leading to improved reaction rates and yields. |
| Safety | Smaller reaction volumes enhance safety, especially for hazardous reactions. |
| Scalability | Seamless scaling from laboratory to industrial production. |
Nanoscale Applications and Supramolecular Architectures Based on this compound
The self-assembly of molecules into well-defined nanostructures is a cornerstone of modern nanotechnology. nih.gov The amphiphilic nature that can be imparted to derivatives of this compound, combining a hydrophobic 2-methylbenzyl group with a potentially hydrophilic amine terminus, makes it a promising building block for supramolecular architectures. Self-assembly is a process where individual components spontaneously organize into ordered structures through non-covalent interactions. nih.gov This phenomenon is fundamental in biology, leading to the formation of complex structures like cell membranes and folded proteins. nih.gov
These interactions can include hydrogen bonding, hydrophobic interactions, and π-π stacking, all of which can be facilitated by the structural elements of this compound. The resulting nanostructures, such as micelles, vesicles, or nanofibers, could find applications in drug delivery, sensing, and catalysis. For instance, self-assembled nanostructures of peptide-based building blocks have been utilized in biosensors and tissue engineering. rsc.org The ability to form such structures is also being explored for creating functional nanomaterials from proteins and DNA. nih.gov
The thioether group can also play a crucial role in directing the assembly of this compound on surfaces, particularly on gold nanoparticles, where the sulfur atom forms a strong coordinative bond. This could enable the creation of functionalized nanoparticles with tailored properties for applications in electronics and plasmonics. The self-assembly of nanoparticles can lead to collective properties that are distinct from those of individual nanoparticles. researchgate.net
| Supramolecular Architecture | Potential Application |
| Micelles | Encapsulation and delivery of hydrophobic drugs. |
| Vesicles (Liposomes) | Compartmentalization for controlled release or as nanoreactors. |
| Nanofibers/Nanotubes | Scaffolds for tissue engineering or as conductive nanowires. |
| Self-Assembled Monolayers | Surface modification to control wettability or biocompatibility. |
Development of Advanced Spectroscopic and Analytical Probes for Real-Time Monitoring of this compound Reactions
The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process control. Advanced spectroscopic techniques are at the forefront of this endeavor. For reactions involving this compound, techniques such as in-situ NMR spectroscopy and mass spectrometry can provide invaluable insights. For example, extractive electrospray ionization mass spectrometry (EESI-MS) has been demonstrated for the real-time, on-line monitoring of organic reactions, allowing for the determination of optimal reaction times and the validation of proposed intermediates. nih.gov Similarly, probe electrospray ionization (PESI) combined with a mass spectrometer enables rapid monitoring of changes in molecular weight, providing an accurate understanding of reaction progression. shimadzu.com
The development of fluorescent probes that are specifically designed to react with the thiol or amine functionalities of this compound or its reaction products could enable real-time tracking of reaction kinetics through fluorescence spectroscopy. For instance, thiol-reactive fluorescence probes have been developed that show little to no fluorescence before reacting with a thiol, leading to a high signal-to-noise ratio upon reaction. acs.org These probes can be designed to be excited by visible light. acs.org
Furthermore, Raman spectroscopy is a powerful tool for monitoring alkylation reactions, providing real-time insights into feed composition and reaction conditions. process-instruments-inc.com This technology can be used to maintain optimal reaction parameters and maximize product yield. process-instruments-inc.com In-situ UV irradiation NMR spectroscopy has also been employed to monitor thiol-ene coupling reactions, providing kinetic data and information on macromolecular association. rsc.orgresearchgate.net
| Analytical Technique | Information Gained |
| In-situ NMR Spectroscopy | Structural elucidation of intermediates and products, reaction kinetics. rsc.org |
| Real-time Mass Spectrometry | Molecular weight confirmation, reaction progress monitoring, intermediate detection. nih.govshimadzu.com |
| Fluorescence Spectroscopy | Reaction kinetics with high sensitivity using specific probes. acs.orgresearchgate.net |
| Raman Spectroscopy | Monitoring of specific bond formations and functional group transformations. process-instruments-inc.com |
Application of Machine Learning and Artificial Intelligence for Predicting this compound's Reactivity and Synthetic Pathways
| AI/ML Application | Potential Impact on Research |
| Reactivity Prediction | Faster identification of suitable reaction conditions and reagents. rsc.org |
| Retrosynthetic Analysis | Design of more efficient and sustainable synthetic routes. acs.orgrsc.org |
| Property Prediction | In-silico screening for desired biological or material properties. |
| Automated Synthesis | Integration with robotic platforms for autonomous discovery and optimization. acs.org |
Contributions of this compound Research to Sustainable Chemistry and Circular Economy Principles
The principles of sustainable chemistry and the circular economy aim to minimize waste, reduce the use of hazardous substances, and maximize the use of renewable resources. Research focused on this compound can contribute to these goals in several ways. The development of greener synthetic methods for amines and thioethers is a key area of focus. rsc.orgacs.org This includes the use of catalytic methods that have high atom economy and avoid the use of toxic reagents. rsc.orgsciepub.com For example, the direct synthesis of thioethers from alcohols and thiols, where water is the only byproduct, is a much greener alternative to traditional methods that use alkyl halides. nih.gov
The use of this compound as a building block in the synthesis of recyclable polymers or materials that can be easily degraded back to their constituent monomers would be a significant contribution to the circular economy. The valorization of waste streams is another important aspect. For instance, elemental sulfur, a byproduct of the petroleum industry, is being explored as a feedstock for creating novel polymers, which aligns with the principles of waste valorization and a circular economy. researchgate.net
Furthermore, the application of this compound in environmentally benign processes, such as its use in catalysts that can be easily recovered and reused, would enhance its sustainability profile. The development of sustainable production methods for amines from renewable resources is also an active area of research. rsc.orgrsc.org
| Sustainability Aspect | Contribution of this compound Research |
| Green Synthesis | Development of catalytic, atom-economical routes to this compound and its derivatives. acs.orgnih.gov |
| Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of the compound. rsc.orgrsc.org |
| Circular Materials | Design of recyclable or biodegradable materials incorporating the this compound scaffold. |
| Waste Valorization | Utilization of industrial byproducts, such as sulfur, in the synthesis. researchgate.net |
Q & A
Q. Example Synthetic Protocol
| Reagent | Molar Ratio | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-Methylbenzyl bromide | 1.2 eq | DMF | RT | 12 h | 75–85% |
| Ethanethiol | 1.0 eq |
How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to characterize this compound?
Basic Research Question
- ¹H/¹³C NMR : Key signals include:
- δ 2.4–2.6 ppm (S–CH₂–CH₂–NH₂ protons).
- δ 7.1–7.3 ppm (aromatic protons from 2-methylbenzyl).
- IR : Stretching vibrations for S–C (~650 cm⁻¹) and N–H (~3300 cm⁻¹).
- MS : Molecular ion peak at m/z 195 (C₁₀H₁₅NS⁺) and fragmentation patterns confirming the thioether linkage .
Q. Example IR Data
| Bond Type | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N–H stretch | 3300–3400 | Medium |
| S–C stretch | 640–660 | Strong |
What are the challenges in crystallizing this compound, and how can SHELX software aid in structural determination?
Advanced Research Question
Challenges include low melting points, hygroscopicity, and polymorphism. SHELXL () is ideal for refining small-molecule structures:
- Data Handling : Processes high-resolution diffraction data even with twinned crystals.
- Hydrogen Bonding Analysis : Identifies NH···S interactions critical for stabilizing the crystal lattice.
- Validation Tools : Checks for overfitting via R-factor and residual density maps .
How does the thioether linkage in this compound influence its chemical stability and reactivity under various experimental conditions?
Advanced Research Question
The thioether group enhances:
- Oxidative Stability : Resists peroxide-mediated oxidation compared to ethers.
- Nucleophilicity : Participates in alkylation or coordination with metal ions.
- pH Sensitivity : Protonation of the amine group alters reactivity in acidic/basic media.
Experimental Validation : Use HPLC to monitor degradation under H₂O₂ (5% v/v, 24 h) or acidic conditions (1M HCl, reflux) .
What in vitro assays are recommended to evaluate the biological activity of this compound, particularly in neurochemical studies?
Advanced Research Question
Q. Example Zebrafish Assay Parameters
| Parameter | Condition | Observation Time |
|---|---|---|
| Compound Concentration | 1–100 µM | 0, 30, 60 min |
| Control | DMSO (<0.1%) | – |
How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
Advanced Research Question
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assay conditions.
- Structural Confirmation : Re-synthesize disputed compounds and validate via X-ray crystallography.
- Statistical Methods : Apply ANOVA to assess variability in dose-response curves .
What computational methods are suitable for predicting the binding affinity of this compound with potential biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina for preliminary binding poses (PDB: 5-HT₂A receptor, 6A93).
- MD Simulations : GROMACS for stability assessment (50 ns, CHARMM36 force field).
- QSAR Models : Train on datasets of thioether-containing amines to predict activity .
What are the best practices for handling and storing this compound to prevent degradation?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
